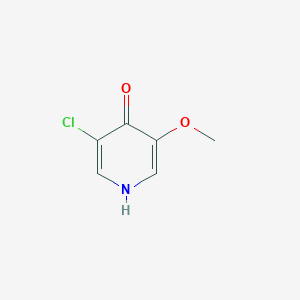
3-Chloro-5-methoxypyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methoxypyridin-4-OL is a heterocyclic organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxypyridin-4-OL can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-4-OL. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
5-Methoxypyridin-4-OL+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-methoxypyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxypyridin-4-OL.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-chloro-5-methoxypyridin-4-one.
Reduction: Formation of 5-methoxypyridin-4-OL.
Substitution: Formation of 3-amino-5-methoxypyridin-4-OL or 3-thio-5-methoxypyridin-4-OL.
Aplicaciones Científicas De Investigación
3-Chloro-5-methoxypyridin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methoxypyridin-4-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chlorine and methoxy groups can enhance its binding affinity and specificity towards these targets. Additionally, the hydroxyl group at the 4-position can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-methoxypyridin-4-OL
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
Uniqueness
3-Chloro-5-methoxypyridin-4-OL is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C6H6ClNO2 |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
3-chloro-5-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-8-2-4(7)6(5)9/h2-3H,1H3,(H,8,9) |
Clave InChI |
GOFKFBNMIVVGDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CNC=C(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
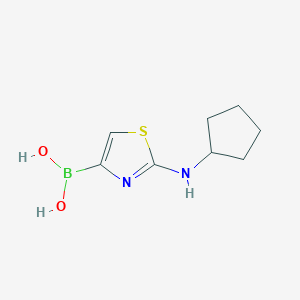
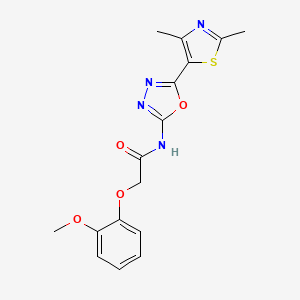
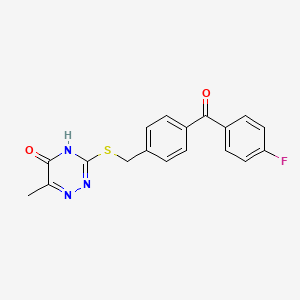

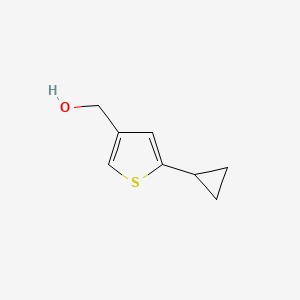
![6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14867554.png)
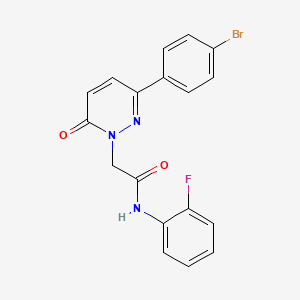
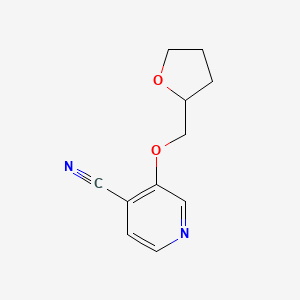
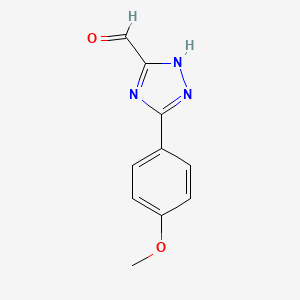
![(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867607.png)
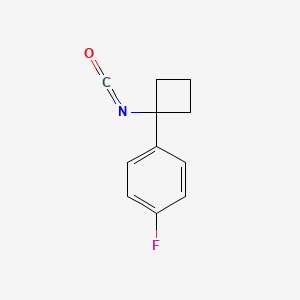
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
